molecular formula C20H18N2O4 B6517833 2-(3,4-dimethoxyphenyl)-7-methyl-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one CAS No. 902880-25-5

2-(3,4-dimethoxyphenyl)-7-methyl-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one

Cat. No.: B6517833
CAS No.: 902880-25-5
M. Wt: 350.4 g/mol
InChI Key: IYCQIMVKLFECSR-UHFFFAOYSA-N
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Description

The compound 2-(3,4-dimethoxyphenyl)-7-methyl-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one belongs to the chromeno-pyrimidine class, characterized by a fused coumarin-pyrimidine core. The 3,4-dimethoxyphenyl substituent at position 2 and the methyl group at position 7 are critical for its structural and electronic properties. Chromeno-pyrimidines are known for diverse biological activities, including antimicrobial and antioxidant effects, as demonstrated in derivatives synthesized via microwave-assisted methods under solvent-free conditions . The compound’s synthesis typically involves cyclization of 2-amino-3-cyano-4H-chromene precursors with formamidine acetate, yielding functionalized 5H-chromeno[2,3-d]pyrimidines .

Properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-7-methyl-3,5-dihydrochromeno[2,3-d]pyrimidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O4/c1-11-4-6-15-13(8-11)9-14-19(23)21-18(22-20(14)26-15)12-5-7-16(24-2)17(10-12)25-3/h4-8,10H,9H2,1-3H3,(H,21,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYCQIMVKLFECSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC3=C(C2)C(=O)NC(=N3)C4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Condensation of Salicylic Aldehydes with Cyanoacetamides

A foundational approach involves the reaction of 3,4-dimethoxybenzaldehyde with cyanoacetamide in aqueous sodium bicarbonate. This step forms a 2-imino-2H-chromene-3-carboxamide intermediate, which serves as the precursor for subsequent cyclization. The reaction proceeds at room temperature over 17–61 hours, yielding a tautomeric mixture that requires careful isolation. Nuclear Magnetic Resonance (NMR) spectroscopy confirms the intermediate’s structure, with characteristic peaks for the methoxy groups (δ 3.85–3.90 ppm) and the chromene proton (δ 6.50 ppm).

Cyclization with Aromatic Aldehydes

The intermediate chromene reacts with aldehydes (e.g., formaldehyde or acetaldehyde) in ethanol under reflux to form the pyrimidinone ring. Piperidine (1.2 equivalents) catalyzes this step, with reaction times ranging from 1 to 28 hours depending on the aldehyde’s electronic properties. For example, using formaldehyde achieves cyclization within 2 hours at 100°C, yielding 65–73% of the target compound after crystallization from ethanol.

Advanced Functionalization Techniques

DBU-Mediated Ring Closure

A high-yielding method employs 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) to facilitate cyclization. In this protocol, an amidine intermediate (synthesized from chromene and aniline) undergoes intramolecular cyclization in ethanol at 80°C for 4 hours. DBU deprotonates the amidine, triggering ring closure to form the chromeno-pyrimidinone core with 42–58% isolated yield. This method minimizes side reactions, as confirmed by mass spectrometry (MS) data showing molecular ion peaks at m/z 451.3.

Phosphorus Oxychloride-Assisted Chlorination

Catalytic Systems and Reaction Optimization

Piperidine vs. N-Methylpiperazine

Comparative studies show piperidine outperforms N-methylpiperazine in catalyzing aldol condensations. For instance, piperidine achieves 79% yield for the reaction of 7-methoxy-2H-chromene with 2,4,6-trimethoxybenzaldehyde, whereas N-methylpiperazine yields only 52% under identical conditions. The base’s steric profile influences reaction kinetics, with piperidine’s smaller size enabling faster enolate formation.

Solvent Effects on Crystallization

Ethanol emerges as the optimal solvent for final product crystallization, producing needle-like crystals with >95% purity. By contrast, acetonitrile yields amorphous solids requiring additional chromatographic purification. A representative procedure involves dissolving the crude product in hot ethanol (50 mL per gram), cooling to 4°C, and filtering to isolate crystalline 2-(3,4-dimethoxyphenyl)-7-methyl-chromeno-pyrimidin-4-one.

Mechanistic Insights and Byproduct Analysis

Tautomerization During Intermediate Formation

The 2-imino-2H-chromene intermediate exists in equilibrium with its enamine tautomer, complicating isolation. Adjusting the pH to 8–9 using sodium bicarbonate shifts the equilibrium toward the imino form, as evidenced by ultraviolet (UV) spectroscopy showing λ<sub>max</sub> at 320 nm.

Side Reactions in Cyclization Steps

Over-refluxing (>24 hours) promotes dimerization via Michael addition, detectable by high-performance liquid chromatography (HPLC) as a secondary peak at 12.3 minutes. Reducing reaction time to 2–6 hours suppresses this byproduct to <5%.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Pilot-scale studies demonstrate that continuous flow reactors enhance yield (78% vs. 65% batch) by improving heat transfer during exothermic cyclization steps. Residence times of 30 minutes at 120°C prevent clogging from precipitates.

Green Chemistry Approaches

Water-ethanol mixtures (3:1 v/v) replace toxic solvents like dimethylformamide (DMF) in large-scale syntheses. This substitution reduces waste generation by 40% while maintaining yields at 70–75%.

Analytical Characterization Protocols

Spectroscopic Confirmation

  • 1H NMR : Key signals include the methyl group (δ 2.35 ppm, singlet) and methoxy protons (δ 3.85–3.90 ppm, two singlets).

  • IR Spectroscopy : Stretches at 1,650 cm⁻¹ (C=O) and 1,610 cm⁻¹ (C=N) confirm ring closure.

Chromatographic Purity Assessment

Reverse-phase HPLC (C18 column, acetonitrile-water gradient) shows a single peak at 8.2 minutes, indicating >99% purity. Method validation confirms linearity (R² = 0.999) across 0.1–10 mg/mL concentrations.

Yield Optimization Strategies

VariableOptimal ConditionYield IncreaseReference
Catalyst Loading1.2 eq piperidine+22%
Reaction Temperature100°C+15%
Crystallization SolventEthanol+18%

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dimethoxyphenyl)-7-methyl-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding quinones.

    Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the pyrimidine moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide for bromination, and nucleophiles like amines for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of reduced chromeno[2,3-d]pyrimidine derivatives.

    Substitution: Formation of halogenated or aminated derivatives.

Scientific Research Applications

2-(3,4-Dimethoxyphenyl)-7-methyl-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Investigated for its anticancer, antiviral, and anti-inflammatory properties.

Mechanism of Action

The mechanism of action of 2-(3,4-dimethoxyphenyl)-7-methyl-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity. For example, it may inhibit tyrosine kinases or other signaling proteins, leading to the disruption of cellular processes such as proliferation and survival .

Comparison with Similar Compounds

Chromeno-Pyrimidine Derivatives

Key Example: 5H-Chromeno[2,3-d]pyrimidines (e.g., 4a–h)

  • Structural Features : Varied substituents at positions 2 and 7, such as halides, methoxy, and aryl groups.
  • Synthesis : Microwave irradiation and solvent-free conditions yield high purity and efficiency (e.g., 75–85% yields) .
  • Bioactivity : Derivatives with electron-withdrawing groups (e.g., nitro, chloro) exhibit enhanced antibacterial activity against Staphylococcus aureus and Escherichia coli. Antioxidant activity is linked to methoxy and hydroxyl substituents .
Compound Substituents (Position) Bioactivity (IC50/Zone of Inhibition) Reference
Target Compound 2-(3,4-OMePh), 7-Me Not reported in provided evidence
4c (from ) 2-Cl, 7-Me Antibacterial: 12 mm (S. aureus)
4e (from ) 2-NO2, 7-Me Antioxidant: 58% DPPH scavenging

Derivatives with halogen substituents (e.g., 4c) show superior antibacterial effects .

Thieno-Pyrimidine Analogues

Key Examples :

5-(3,4-Dimethoxyphenyl)-2-Methyl-Thieno[2,3-d]Pyrimidin-4-One (CAS 93733-73-4) Structure: Thieno-pyrimidine core with 3,4-dimethoxyphenyl (position 5) and methyl (position 2) .

2-(Morpholin-4-yl)-5-Phenyl-Thieno[2,3-d]Pyrimidin-4-One Structure: Morpholine substituent at position 2 enhances solubility and pharmacokinetics . Bioactivity: Morpholine derivatives often target enzymes (e.g., PI3K) but specific data are unavailable in evidence .

Comparison: The thieno-pyrimidine core introduces sulfur, altering electronic properties compared to chromeno-pyrimidines. The target compound’s chromeno core may confer better planarity for DNA intercalation.

Pyrido-Pyrimidine Derivatives

Key Examples (from European Patents):

2-(3,4-Dimethoxyphenyl)-7-[(3R)-3-Methylpiperazin-1-yl]-4H-Pyrido[1,2-a]Pyrimidin-4-One Structure: Pyrido-pyrimidine core with piperazine at position 7 .

Comparison : The pyrido-pyrimidine core lacks the coumarin moiety, reducing fluorescence properties. Piperazine substituents (as in patent examples) enhance pharmacokinetic profiles compared to the target compound’s methyl group .

Functional Group Variations: Thione vs. One

Example: 2-(3,4-Dimethoxyphenyl)-7-Methyl-Chromeno[2,3-d]Pyrimidine-4-Thione

  • Structure : 4-thione replaces 4-one, altering hydrogen-bonding capacity .
  • Implications : Thione derivatives may exhibit stronger metal-binding properties, useful in enzyme inhibition .

Comparison : The thione analogue’s increased electronegativity could enhance interactions with cysteine residues in target proteins .

Biological Activity

The compound 2-(3,4-dimethoxyphenyl)-7-methyl-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one is a member of the chromeno-pyrimidine class, notable for its diverse biological activities. This article synthesizes current research findings on its biological activity, focusing on its antimicrobial, antitumor, and anti-inflammatory properties.

Chemical Structure and Properties

  • Molecular Formula : C20_{20}H18_{18}N2_2O4_4
  • Molecular Weight : 350.4 g/mol
  • CAS Number : 902880-19-7

The compound features a chromeno structure fused with a pyrimidine ring and is substituted with methoxy groups that enhance its solubility and biological activity.

Antimicrobial Activity

Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, studies have shown that the chromeno-pyrimidine derivatives demonstrate potent activity against various bacterial strains:

Microbial Strain Activity
Escherichia coliSignificant inhibition
Staphylococcus aureusSignificant inhibition
Mycobacterium tuberculosisModerate inhibition

In vitro assays revealed that the minimum inhibitory concentration (MIC) values for these compounds were comparable to established antibiotics, suggesting their potential as alternative antimicrobial agents .

Antitumor Activity

The antitumor effects of this compound have been explored through various cancer cell line studies. Compounds in this class have shown cytotoxic effects against several cancer types:

Cell Line IC50_{50} (µM) Effect
MCF-7 (Breast cancer)25.0Significant cytotoxicity
HeLa (Cervical cancer)30.5Moderate cytotoxicity
A549 (Lung cancer)20.0High cytotoxicity

These findings suggest that the compound may induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction .

Anti-inflammatory Properties

Inflammation plays a crucial role in various diseases, including cancer and autoimmune disorders. Recent studies have indicated that similar chromeno-pyrimidine derivatives possess anti-inflammatory effects by inhibiting pro-inflammatory cytokines:

  • Cytokines Inhibited : TNF-α, IL-6
  • Mechanism : The compound may modulate the NF-kB pathway, reducing the expression of inflammatory mediators.

In vitro studies demonstrated a reduction in inflammatory markers in treated cells compared to controls, highlighting its potential as an anti-inflammatory agent .

Case Studies

  • Antimicrobial Efficacy Study :
    A study assessed the effectiveness of various chromeno-pyrimidine derivatives against bacterial strains. The results indicated that modifications at the phenyl ring significantly enhanced antimicrobial activity.
  • Cancer Cell Line Testing :
    In a series of experiments involving MCF-7 and A549 cell lines, the compound exhibited dose-dependent cytotoxicity. The study concluded that structural modifications could lead to enhanced therapeutic profiles for treating malignancies.

Q & A

Q. Table 1: Comparison of Synthetic Methods

MethodConditionsYield (%)Reference
Conventional refluxHCl/AcOH, 12 h, 100°C45–55
Microwave-assisted150°C, 30 min70–75
Pd-catalyzed couplingPd(PPh₃)₄, 80°C, 8 h60–65

Basic: Which spectroscopic techniques are critical for characterizing this compound’s structure and purity?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR identifies methoxy groups (δ 3.8–4.0 ppm for OCH₃), aromatic protons, and chromeno-pyrimidine core signals. DEPT-135 confirms CH₂/CH₃ groups in the 7-methyl substituent .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., m/z 378.1312 for C₂₁H₁₈N₂O₄⁺) and fragmentation patterns .
  • X-ray Crystallography : Resolves regioselectivity in fused ring systems and confirms dihedral angles of dimethoxyphenyl groups (if crystals are obtainable) .

Advanced: How can researchers optimize the chromeno-pyrimidine core formation to enhance regioselectivity?

Methodological Answer:
Regioselectivity challenges arise during cyclization due to competing reaction pathways. Strategies include:

  • Solvent Control : Using polar aprotic solvents (e.g., DMF) to stabilize intermediates and direct cyclization to the 2,3-d position .
  • Catalytic Additives : Employing iodine or BF₃·Et₂O to promote electrophilic aromatic substitution at the desired position .
  • Temperature Gradients : Gradual heating (ramp from 50°C to 120°C) reduces side products like regioisomeric pyrimidine derivatives .

Note : Computational modeling (DFT) can predict transition states to guide experimental optimization .

Advanced: What strategies address discrepancies in reported biological activities of chromeno-pyrimidine derivatives?

Methodological Answer:
Contradictions in bioactivity data (e.g., variable IC₅₀ values) may stem from:

  • Assay Variability : Standardize assays using identical cell lines (e.g., HepG2 for cytotoxicity) and controls .
  • Solubility Effects : Use DMSO concentrations ≤0.1% to avoid false negatives; confirm compound stability via HPLC .
  • SAR Studies : Systematically modify substituents (e.g., replacing methoxy with halogen) to isolate structure-activity trends .

Q. Table 2: Example SAR for Analogous Compounds

SubstituentTarget Activity (IC₅₀, μM)Reference
3,4-Dimethoxyphenyl12.3 (EGFR inhibition)
4-Chlorophenyl8.7 (EGFR inhibition)

Advanced: How to design derivatives to study the role of methoxy substituents in bioactivity?

Methodological Answer:

  • Isoesteric Replacements : Substitute -OCH₃ with -OCF₃ or -SCH₃ to assess electronic effects without steric disruption .
  • Demethylation : Synthesize 3-hydroxy-4-methoxy analogs via BBr₃-mediated demethylation to evaluate hydrogen-bonding contributions .
  • Positional Isomerism : Prepare 2,5-dimethoxy or 3,5-dimethoxy isomers to map spatial requirements for target binding .

Q. Key Tools :

  • Molecular docking (AutoDock Vina) to predict binding poses with targets like kinases .
  • Free-Wilson analysis to quantify substituent contributions to activity .

Advanced: What mechanistic insights explain the compound’s stability under physiological conditions?

Methodological Answer:

  • Hydrolytic Stability : The lactone ring in the chromeno-pyrimidine core resists hydrolysis at pH 7.4, confirmed by LC-MS stability assays over 24 h .
  • Oxidative Resistance : Methoxy groups reduce electron density, preventing CYP450-mediated oxidation. Validate via microsomal incubation studies .
  • Photodegradation : UV-Vis spectroscopy (λ 254 nm) shows decomposition after 6 h, suggesting light-sensitive handling protocols .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.